2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine
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Overview
Description
2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine is a heterocyclic compound that features an oxazole ring substituted with a 2-ethyl-phenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 2-ethyl-phenyl and methylamine groups. One common method involves the cyclization of an appropriate precursor, such as 2-ethyl-benzoyl chloride, with an amine and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The 2-ethyl-phenyl group provides hydrophobic interactions, while the methylamine group can form ionic or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazole: Lacks the 2-ethyl group, which may affect its binding affinity and specificity.
2-(2-Methyl-phenyl)-oxazole: Has a methyl group instead of an ethyl group, leading to different steric and electronic properties.
2-(2-Ethyl-phenyl)-thiazole: Contains a sulfur atom in the ring, which can alter its reactivity and biological activity.
Uniqueness
2-(2-Ethyl-phenyl)-oxazol-4-YL-methylamine is unique due to the combination of its oxazole ring, 2-ethyl-phenyl group, and methylamine group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
885273-94-9 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-9-6-4-5-7-10(9)12-14-11(13-2)8-15-12/h4-8,13H,3H2,1-2H3 |
InChI Key |
UFLDBNHNHXSESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CO2)NC |
Origin of Product |
United States |
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